molecular formula C8H8FN3 B170326 4-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 162502-44-5

4-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No. B170326
CAS RN: 162502-44-5
M. Wt: 165.17 g/mol
InChI Key: QKOXHOSIONDOLA-UHFFFAOYSA-N
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Description

“4-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods . For instance, a novel series of 1H-indazol-3-amine scaffold derivatives were synthesized using scaffold hopping and molecular hybridization strategies . These compounds were developed to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a critical role in promoting cancer formation and progression .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable and is therefore the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This is due to the diverse functional groups they can bear, which allows them to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-1-methyl-1H-indazol-3-amine” can be inferred from its molecular structure. It has a molecular weight of 165.17 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 4-Fluoro-1-methyl-1H-indazol-3-amine, have shown promising antitumor activity . A series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Among these, one compound exhibited a promising inhibitory effect against the K562 cell line .

Apoptosis Induction

The compound has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 4-Fluoro-1-methyl-1H-indazol-3-amine could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Inhibition of Cell Growth

The compound 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, which is a derivative of 1H-indazole-3-amine, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range . It was very effective against colon and melanoma cell lines .

Tyrosine Kinase Inhibition

It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . This suggests that 4-Fluoro-1-methyl-1H-indazol-3-amine could potentially be used in the development of tyrosine kinase inhibitors.

Radiotracer Development

While the compound presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Broad Biological Activities

Indazole derivatives, including 4-Fluoro-1-methyl-1H-indazol-3-amine, have attracted great attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis .

Mechanism of Action

The mechanism of action of indazole derivatives can vary depending on their specific structure and functional groups. For example, some derivatives have been found to inhibit FGFR, a key player in cancer formation and progression . Other derivatives have been used as tyrosine kinase inhibitors .

properties

IUPAC Name

4-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXHOSIONDOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570381
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methyl-1H-indazol-3-amine

CAS RN

162502-44-5
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluoro-1-methylindazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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